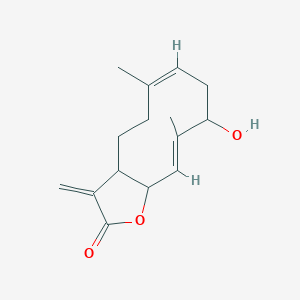
Tamaulipin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tamaulipin B is a complex organic compound belonging to the class of furan derivatives This compound is characterized by its unique structure, which includes a furan ring fused with a cyclodeca[b]furan system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tamaulipin B typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable diene and an aldehyde, the compound can be synthesized through a series of cyclization and functional group transformations. The reaction conditions often involve the use of catalysts, such as Lewis acids, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors and advanced purification techniques, such as chromatography, to isolate the desired product. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
Tamaulipin B undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or organometallic compounds .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Tamaulipin B has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying interactions with biological macromolecules.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of Tamaulipin B involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
(6Z,10Z)-3,6,10-Trimethyl-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2(3H)-one: This compound shares a similar core structure but differs in the substitution pattern, which affects its reactivity and applications.
(3aS,10E,11aR)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2(3H)-one: Another closely related compound with slight variations in stereochemistry and functional groups.
(6Z,10E)-4-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one:
Uniqueness
The uniqueness of Tamaulipin B lies in its specific functional groups and stereochemistry, which confer distinct reactivity and biological activity.
Properties
CAS No. |
18045-83-5 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(6Z,10E)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one |
InChI |
InChI=1S/C15H20O3/c1-9-4-6-12-11(3)15(17)18-14(12)8-10(2)13(16)7-5-9/h5,8,12-14,16H,3-4,6-7H2,1-2H3/b9-5-,10-8+ |
InChI Key |
XQVSREKNQZKAKU-APQBBXBWSA-N |
SMILES |
CC1=CCC(C(=CC2C(CC1)C(=C)C(=O)O2)C)O |
Isomeric SMILES |
C/C/1=C/CC(/C(=C/C2C(CC1)C(=C)C(=O)O2)/C)O |
Canonical SMILES |
CC1=CCC(C(=CC2C(CC1)C(=C)C(=O)O2)C)O |
Key on ui other cas no. |
18045-83-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















